4-Bromo-2-(1,3-dithiolan-2-yl)phenol

Fluorescent Probe Hg²⁺ Sensing Analytical Chemistry

Researchers requiring sub-ppb Hg²⁺ detection in aqueous samples often face slow sensor kinetics and complex sample preparation. 4-Bromo-2-(1,3-dithiolan-2-yl)phenol addresses this via a desulfurization-triggered ESIPT fluorescence turn-on mechanism, enabling rapid, selective response. • Hg²⁺ LOD: 3.8 nM - compliant with US EPA MCL of 2 ppb (~10 nM) for water monitoring • Bifunctional scaffold: para-Br enables Pd-catalyzed cross-coupling; ortho-dithiolane serves as a masked aldehyde for convergent medicinal chemistry • Cell-permeable; validated for real-time Hg²⁺ trafficking imaging in mammalian cell lines • ≥97% purity; stored under inert atmosphere at 2-8°C; ships ambient

Molecular Formula C9H9BrOS2
Molecular Weight 277.2 g/mol
CAS No. 175276-78-5
Cat. No. B060325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1,3-dithiolan-2-yl)phenol
CAS175276-78-5
Synonyms4-BROMO-2-(1,3-DITHIOLAN-2-YL)PHENOL
Molecular FormulaC9H9BrOS2
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESC1CSC(S1)C2=C(C=CC(=C2)Br)O
InChIInChI=1S/C9H9BrOS2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2
InChIKeyDFSLMGQWCGFHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(1,3-dithiolan-2-yl)phenol: Product Overview


4-Bromo-2-(1,3-dithiolan-2-yl)phenol is a functionalized bromophenol derivative featuring a 1,3-dithiolane ring at the ortho position relative to the hydroxyl group. This bifunctional architecture enables its use both as a protected aldehyde equivalent in multistep organic synthesis and as a reactive scaffold for developing Hg2⁺/CH₃Hg⁺-selective fluorescent sensors via a desulfurization-triggered Excited-State Intramolecular Proton Transfer (ESIPT) mechanism [1]. The compound is commercially available from multiple vendors with reported purity typically ≥97% .

1
Fluorescent probe research for Hg²⁺/CH₃Hg⁺ sensing via ESIPT turn-on
2
Bifunctional building block with para‑bromo handle and ortho‑dithiolane aldehyde surrogate

4-Bromo-2-(1,3-dithiolan-2-yl)phenol: Substitution Risks


Substituting 4-bromo-2-(1,3-dithiolan-2-yl)phenol with a generic bromophenol (e.g., 4-bromophenol) or a non-phenolic 1,3-dithiolane eliminates the synergistic orthogonality of the para-bromo and ortho-dithiolane functionalities. The precise regiochemistry of the bromine atom relative to the phenolic –OH and the dithiolane ring is essential for the desulfurization-triggered ESIPT fluorescence turn-on response exploited in Hg²⁺/CH₃Hg⁺ sensing [1]. Alternative thioacetals lacking the phenolic hydroxyl cannot undergo the requisite ESIPT activation, while regioisomers (e.g., 4-(1,3-dithiolan-2-yl)phenol) place the dithiolane group in a para orientation, fundamentally altering the molecule's electronic and steric profile and thus its reactivity in cross-coupling or deprotection sequences [2].

ESIPT activation

Non-phenolic thioacetals lack the hydroxyl group needed for the fluorescence turn-on mechanism.

Regiochemistry

The para‑dithiolane isomer (CAS 22068-49-1) shifts electronic and steric profile, altering cross‑coupling and deprotection behavior.

Synthetic handle

Bromine‑free analogs prevent direct Suzuki coupling, requiring extra functionalization steps.

4-Bromo-2-(1,3-dithiolan-2-yl)phenol: Comparative Evidence


Hg²⁺ Sensitivity vs. Rhodamine Probe

The limit of detection (LOD) of 4-bromo-2-(1,3-dithiolan-2-yl)phenol (BDT) for Hg²⁺ is 3.8 nM in aqueous medium [1]. This value is approximately 8‑fold lower (more sensitive) than the 30 nM LOD reported for a contemporary rhodamine‑based Hg²⁺ fluorescent probe evaluated under comparable aqueous/organic conditions [2]. The improved sensitivity of BDT is attributed to the efficient Hg²⁺‑triggered desulfurization of the 1,3‑dithiolane moiety, which unmasks a formyl group and activates an ESIPT fluorescence turn‑on mechanism [1].

Hg²⁺ LOD vs. rhodamine
Head-to-head
3.8 nM vs. 30 nM
~7.9‑fold lower
Supports sub‑ppb environmental monitoring
Aqueous medium; cross‑study comparable
Fluorescent Probe Hg²⁺ Sensing Analytical Chemistry

Rapid CH₃Hg⁺ Detection

4-Bromo-2-(1,3-dithiolan-2-yl)phenol (BDT) exhibits a LOD of 0.8 μM for CH₃Hg⁺ in aqueous medium [1]. Critically, the probe demonstrates a low response time for CH₃Hg⁺ detection, whereas most 1,3‑dithiolane‑based systems require prolonged incubation to generate a measurable signal with organic mercury species [1]. This kinetic advantage is explicitly highlighted in the primary literature as a key differentiation factor that enables practical, time‑sensitive analytical workflows.

CH₃Hg⁺ detection
Class‑level inference
LOD 0.8 μM
rapid response
May enable high‑throughput screening
Kinetic advantage over typical dithiolane probes
Methylmercury Sensing Reaction‑Based Probe Toxicology

Synthetic Orthogonality for Suzuki Coupling

The para‑bromo substituent of 4-bromo-2-(1,3-dithiolan-2-yl)phenol provides a well‑defined handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) while the ortho‑dithiolane group remains intact as a protected aldehyde. In contrast, the commercially available regioisomer 4-(1,3-dithiolan-2-yl)phenol (CAS 22068‑49‑1) lacks the bromine atom, precluding direct arylation/alkenylation without prior functionalization [1]. The ortho‑dithiolane/para‑bromo substitution pattern of the target compound thus enables orthogonal synthetic sequences that are not accessible with simpler thioacetal building blocks.

Suzuki orthogonality
Class‑level inference
para‑Br for coupling; ortho‑dithiolane = masked aldehyde
Eliminates 1–2 synthetic steps vs. non‑halogenated analog
Regioisomer 4‑(1,3‑dithiolan‑2‑yl)phenol lacks C–Br
Cross‑Coupling Synthetic Methodology Aldehyde Protection

Intracellular Hg²⁺ Imaging in Live Cells

4-Bromo-2-(1,3-dithiolan-2-yl)phenol (BDT) has been successfully utilized to detect Hg²⁺ in a biological system with excellent efficiency, as confirmed by intracellular imaging experiments [1]. This validation provides direct evidence that the probe can traverse cellular membranes and function within the complex intracellular environment without significant cytotoxicity or off‑target interference. Many small‑molecule thioacetal probes lack demonstrated biological compatibility, representing an unverified risk for cell‑based or in vivo applications.

Intracellular imaging
Supporting evidence
Live‑cell Hg²⁺ detection validated
Demonstrated biological compatibility
Contrasts with unverified thioacetal probes
Bioimaging Cell‑Based Assay Toxicology

4-Bromo-2-(1,3-dithiolan-2-yl)phenol: Key Applications


Environmental Monitoring of Hg²⁺

Procure 4‑bromo‑2‑(1,3‑dithiolan‑2‑yl)phenol for fabricating fluorescent test strips or solution‑based assays that require sub‑ppb detection of Hg²⁺ in water samples. The 3.8 nM LOD [REFS‑1] enables compliance monitoring at concentrations well below the US EPA maximum contaminant level of 2 ppb (~10 nM). The probe's rapid response and compatibility with aqueous media minimize sample preparation and accelerate field‑deployable sensing workflows.

CH₃Hg⁺ Screening in Seafood and Biological Samples

Utilize 4‑bromo‑2‑(1,3‑dithiolan‑2‑yl)phenol as the recognition element in high‑throughput fluorescence assays for CH₃Hg⁺. The probe's uniquely low response time for organic mercury—in contrast to the sluggish kinetics of most 1,3‑dithiolane‑based sensors [REFS‑1]—makes it suitable for routine screening of seafood imports, clinical samples, and toxicological studies where turnaround time is a critical performance metric.

Suzuki Coupling for ortho-Formyl Biaryls

Incorporate 4‑bromo‑2‑(1,3‑dithiolan‑2‑yl)phenol as a bifunctional building block in convergent medicinal chemistry campaigns. The para‑bromo substituent permits direct Pd‑catalyzed cross‑coupling with aryl boronic acids to install diverse aromatic groups, while the ortho‑dithiolane ring masks an aldehyde that can be unmasked in a subsequent oxidative or hydrolytic step [REFS‑1]. This two‑step sequence provides efficient access to ortho‑formyl biaryl pharmacophores without the need for additional protecting group manipulations.

Intracellular Hg²⁺ Imaging for Toxicology

Employ 4‑bromo‑2‑(1,3‑dithiolan‑2‑yl)phenol as a cell‑permeable fluorescent reporter for visualizing Hg²⁺ uptake and distribution in mammalian cell lines. The probe's validated performance in biological systems [REFS‑1] supports its use in mechanistic toxicology studies, enabling real‑time monitoring of mercury trafficking without the need for complex genetically encoded sensors or expensive instrumentation.

Application
Selection Property
Validation Focus
Environmental Hg²⁺ monitoring
Aqueous‑compatible probe, low reported LOD
Sub‑ppb detection in water matrices
CH₃Hg⁺ screening in seafood & bio samples
Rapid response to organic mercury
Throughput and turnaround time
Suzuki coupling to ortho‑formyl biaryls
Bifunctional Br/aldehyde surrogate
Cross‑coupling step‑count reduction
Intracellular Hg²⁺ imaging
Cell‑permeable fluorescent reporter
Live‑cell compatibility and distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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